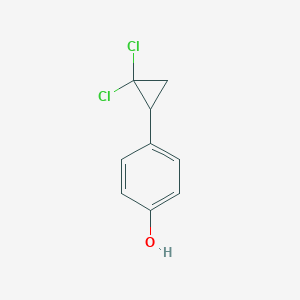

4-(2,2-Dichlorocyclopropyl)phenol

説明

Contextualization within Cyclopropane (B1198618) Chemistry

The cyclopropane ring, a three-membered carbocycle, is characterized by significant ring strain, which imparts unique reactivity to these structures. The introduction of halogen atoms further enhances their synthetic potential.

gem-Dihalocyclopropanes, which possess two halogen atoms on the same carbon of the cyclopropane ring, are highly valuable intermediates in organic synthesis. rsc.orgacs.org Their strained ring system, combined with the presence of the halogens, makes them susceptible to a variety of ring-opening and rearrangement reactions. acs.org This reactivity allows for their transformation into a wide array of other functional groups and molecular frameworks, including allenes, cumulenes, cyclopentadienes, and various heterocyclic systems. mdpi.comresearchgate.net

The synthesis of gem-dihalocyclopropanes is most commonly achieved through the addition of a dihalocarbene to an alkene. acs.org A particularly effective method for this transformation is the Makosza reaction, which utilizes a phase-transfer catalyst to facilitate the reaction between an alkene, a haloform (like chloroform (B151607) or bromoform), and a concentrated aqueous solution of a base. mdpi.com This method is often preferred due to its convenience and efficiency. mdpi.com

Phenolic compounds, characterized by a hydroxyl group directly attached to an aromatic ring, are ubiquitous in nature and are key components in a vast number of pharmaceuticals and other biologically active molecules. acs.orgijhmr.com The hydroxyl group of a phenol (B47542) can act as a hydrogen bond donor and acceptor, and it can be deprotonated to form a highly nucleophilic phenoxide ion. This reactivity allows for a wide range of chemical transformations, making phenols versatile handles for introducing other functional groups. rsc.org

The antioxidant properties of many phenolic compounds are also a significant aspect of their chemical and biological activity. gsconlinepress.comnih.govnih.gov This ability to scavenge free radicals is a key feature in many of their therapeutic applications. ijhmr.comnih.gov In the context of advanced chemical structures, the phenolic moiety can be a critical pharmacophore, directly interacting with biological targets, or it can serve as a synthetic anchor for the construction of more elaborate molecular architectures. acs.org

Role as a Key Synthetic Intermediate in Organic Synthesis

The dual functionality of 4-(2,2-dichlorocyclopropyl)phenol makes it a particularly useful intermediate in the synthesis of complex target molecules.

This compound serves as a precursor in the synthesis of various compounds, including pharmaceuticals. For instance, it is a key intermediate in the synthesis of Ciprofibrate, a lipid-lowering agent. smolecule.comgoogle.com The synthesis of Ciprofibrate from this intermediate typically involves alkylation of the phenolic hydroxyl group. google.com

The synthesis of this compound itself can be achieved through several routes. One common method involves the dichlorocyclopropanation of 4-methoxystyrene, followed by demethylation to yield the desired phenol. google.com Another approach starts with the Friedel-Crafts acylation of 2,2-dichloro-cyclopropylbenzene, followed by a Baeyer-Villiger oxidation and subsequent alcoholysis to produce the phenolic compound. patsnap.comgoogle.com

The reactivity of the gem-dichlorocyclopropyl group allows for further transformations. For example, these groups can undergo ring-opening reactions under thermal or catalytic conditions to form different structures. finechem-mirea.ru This latent reactivity, combined with the synthetic versatility of the phenolic group, underscores the importance of this compound as a building block in the creation of novel and complex molecules.

Compound Information Table

| Compound Name | Other Names |

| This compound | Phenol, 4-(2,2-dichlorocyclopropyl)- |

| Ciprofibrate | 2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid |

| 4-Methoxystyrene | p-Vinylanisole |

| 2,2-Dichloro-cyclopropylbenzene | Benzene (B151609), (2,2-dichlorocyclopropyl)- |

| Chloroform | Trichloromethane |

| Bromoform | Tribromomethane |

Structure

3D Structure

特性

IUPAC Name |

4-(2,2-dichlorocyclopropyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O/c10-9(11)5-8(9)6-1-3-7(12)4-2-6/h1-4,8,12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCHIUDLMOJNKRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(Cl)Cl)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40557649 | |

| Record name | 4-(2,2-Dichlorocyclopropyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40557649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52179-26-7 | |

| Record name | 4-(2,2-Dichlorocyclopropyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40557649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 2,2 Dichlorocyclopropyl Phenol and Analogous Dichlorocyclopropyl Phenols

Direct Synthesis Routes for 4-(2,2-Dichlorocyclopropyl)phenol

These routes typically involve the chemical modification of a pre-existing benzene (B151609) ring that already bears the 2,2-dichlorocyclopropyl group or is transformed to introduce the phenol (B47542) functionality in a late-stage step.

One prominent pathway to this compound involves the generation and subsequent hydrolysis of a phenolic ester. This multi-step synthesis begins with a Friedel-Crafts acylation of (2,2-dichlorocyclopropyl)benzene (B1582628). The resulting ketone undergoes a Baeyer-Villiger oxidation using a peroxy acid, which inserts an oxygen atom between the carbonyl carbon and the aromatic ring to form a phenolic ester (an acetylated precursor). The final step is the alcoholysis of this ester, typically under basic conditions, to yield the desired this compound. google.com

A detailed representation of this synthetic sequence is outlined below:

Friedel-Crafts Acylation: (2,2-Dichlorocyclopropyl)benzene is acylated to produce 4-(2,2-dichlorocyclopropyl) methyl phenyl ketone. google.com

Baeyer-Villiger Oxidation: The ketone is treated with a peroxy acid, leading to a rearrangement that forms the corresponding phenolic ester. google.com

Alcoholysis: The phenolic ester is hydrolyzed in an alcoholic solvent with base catalysis to afford this compound. google.com

Table 1: Synthesis via Alcoholysis of Phenolic Ester

| Step | Reactant(s) | Key Reagents | Product |

|---|---|---|---|

| 1 | (2,2-Dichlorocyclopropyl)benzene | Acylating Agent (e.g., Acetyl Chloride), Lewis Acid | 4-(2,2-Dichlorocyclopropyl) methyl phenyl ketone |

| 2 | 4-(2,2-Dichlorocyclopropyl) methyl phenyl ketone | Peroxy Acid | Phenolic Ester (Acetate) |

| 3 | Phenolic Ester (Acetate) | Alcohol, Base (e.g., NaOH) | This compound |

A classical route in aromatic chemistry, the transformation of an amino group into a hydroxyl group via a diazonium salt intermediate, is also employed for the synthesis of this compound. This method starts with (2,2-dichlorocyclopropyl)benzene and involves nitration, reduction, diazotization, and finally hydrolysis. google.comgoogle.com

The process unfolds as follows:

Nitration: The starting material, (2,2-dichlorocyclopropyl)benzene, is nitrated to introduce a nitro group onto the phenyl ring, primarily at the para position. google.comgoogle.com

Reduction: The resulting nitro compound is then reduced to form 4-(2,2-dichlorocyclopropyl)aniline. google.com

Diazotization: The aniline (B41778) derivative is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in a strong acid like sulfuric acid) at low temperatures (0–5 °C) to convert the amino group into a diazonium salt. google.comuobaghdad.edu.iq Maintaining a low temperature and excess acid is crucial to ensure the stability of the diazonium salt. uobaghdad.edu.iq

Hydrolysis: The aqueous solution of the diazonium salt is warmed, causing the diazonium group to be replaced by a hydroxyl group, with the evolution of nitrogen gas, yielding this compound. google.comgoogle.comlibretexts.org

Table 2: Synthesis via Diazotization and Hydrolysis

| Step | Reactant(s) | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | (2,2-Dichlorocyclopropyl)benzene | Nitrating Agent (e.g., HNO₃/H₂SO₄) | 1-(2,2-Dichlorocyclopropyl)-4-nitrobenzene |

| 2 | 1-(2,2-Dichlorocyclopropyl)-4-nitrobenzene | Reducing Agent (e.g., Pd/C, H₂) | 4-(2,2-Dichlorocyclopropyl)aniline |

| 3 | 4-(2,2-Dichlorocyclopropyl)aniline | Sodium Nitrite (NaNO₂), Acid (e.g., H₂SO₄) | 4-(2,2-Dichlorocyclopropyl)benzenediazonium salt |

| 4 | 4-(2,2-Dichlorocyclopropyl)benzenediazonium salt | Water, Heat | This compound |

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reagents located in different immiscible phases, such as an aqueous phase and an organic phase. crdeepjournal.orgmdpi.com In the context of synthesizing dichlorocyclopropyl phenols, PTC is instrumental in the cyclopropanation step. rsc.org One synthetic route begins with p-hydroxystyrene, which is first etherified. The resulting ether is then subjected to a cyclization reaction with chloroform (B151607) under alkaline conditions in the presence of a phase-transfer catalyst to form the dichlorocyclopropane ring. The final step involves hydrolysis of the ether to unmask the phenol. google.com

The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, is crucial for transporting the hydroxide (B78521) ion (or the resulting trichloromethanide anion) from the aqueous phase to the organic phase where the alkene is dissolved, enabling the generation of dichlorocarbene (B158193) and its subsequent reaction. mdpi.commdpi.com

Strategies Involving Cyclopropanation Reactions

These synthetic strategies focus on the formation of the dichlorocyclopropyl ring as a key step, typically by the addition of dichlorocarbene to a suitable olefinic precursor that already contains a phenol or a protected phenol group.

The addition of dichlorocarbene (:CCl₂) to an alkene double bond is a direct and common method for creating a dichlorocyclopropane ring. csbsju.eduwikipedia.org In the synthesis of this compound, a suitable precursor is a styrene (B11656) derivative where the phenolic hydroxyl group is often protected as an ether (e.g., a methoxy (B1213986) group) to prevent side reactions. google.com

For example, a synthesis can start with 4-methoxystyrene. This compound undergoes a cyclopropanation reaction where dichlorocarbene, generated in situ, adds across the vinyl group's double bond to form 1-(2,2-dichlorocyclopropyl)-4-methoxybenzene. google.com The final step is the cleavage of the methyl ether, for instance with a strong acid or boron tribromide, to yield the target phenol, this compound. google.comprepchem.com This reaction is stereospecific, meaning the stereochemistry of the alkene is preserved in the cyclopropane (B1198618) product. libretexts.orgopenstax.org

Dichlorocarbene (:CCl₂) is a highly reactive intermediate with a neutral, divalent carbon atom that has only six valence electrons. libretexts.orgopenstax.org Due to this electron deficiency, it behaves as a potent electrophile. csbsju.edu

Generation: Dichlorocarbene is typically not stable enough to be isolated and is therefore generated in situ for immediate use. lumenlearning.com The most common laboratory method involves the alpha-elimination of hydrogen chloride from chloroform (CHCl₃). This is achieved by treating chloroform with a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH). csbsju.edulibretexts.org The base abstracts a proton from chloroform to form the trichloromethanide anion (:⁻CCl₃), which then spontaneously expels a chloride ion (Cl⁻) to yield dichlorocarbene (:CCl₂). libretexts.orgopenstax.org This process is often carried out under phase-transfer catalysis conditions, which enhances reaction rates and yields. mdpi.comrsc.org

Reactivity: The carbon atom in dichlorocarbene is sp²-hybridized, possessing both a vacant p-orbital and a lone pair of electrons in an sp² orbital. libretexts.orgopenstax.org Its primary reaction is the addition to carbon-carbon double bonds (alkenes). The reaction is a concerted cycloaddition, occurring in a single step where the carbene adds to the nucleophilic alkene to form a cyclopropane ring. libretexts.org This mechanism ensures that the stereochemistry of the starting alkene is retained in the resulting dichlorocyclopropane product. openstax.org

Dichlorocarbene Addition to Olefinic Precursors to Form Cyclopropyl (B3062369) Moieties

Regioselectivity and Stereoselectivity in Cyclopropanation

The formation of the dichlorocyclopropane ring on a phenol precursor is a critical step where selectivity plays a major role. The dichlorocarbene, typically generated from chloroform and a strong base via phase-transfer catalysis, reacts with an alkene. researchgate.net When the starting material contains a phenolic hydroxyl group and an alkenyl side chain, the hydroxyl group can direct the stereochemical outcome of the cyclopropanation. unl.pt

For acyclic allylic alcohols, dichlorocarbene addition generally proceeds with high syn selectivity for (Z)-disubstituted olefins, meaning the carbene adds to the double bond on the same face as the hydroxyl group. unl.pt This stereocontrol is a key consideration in the synthesis of specific isomers. The stereochemistry of allylic ether groups can also serve as a controlling element in these reactions. unl.pt

Regioselectivity becomes paramount in multi-step syntheses. For instance, in the synthesis of this compound starting from (2,2-dichlorocyclopropyl)benzene, a subsequent Friedel-Crafts acylation step is required. google.comgoogle.com The dichlorocyclopropyl group directs the incoming acyl group primarily to the para position of the benzene ring, which is essential for obtaining the desired 4-substituted phenol. patsnap.com Similarly, when phenols are alkylated with alkenyl gem-dichlorocyclopropanes, a mixture of ortho and para isomers is typically formed. rsc.org The regioselectivity of reactions on the phenol ring itself is governed by the electronic properties of the substituents; electron-donating groups like hydroxyls direct electrophiles to the ortho and para positions. nih.govresearchgate.net

Optimization of Cyclopropanation Processes

To enhance the efficiency and yield of dichlorocyclopropanation, significant research has focused on process optimization. Methodologies such as Response Surface Methodology (RSM) are employed to systematically study the influence of various reaction parameters. researchgate.netresearchgate.netuomustansiriyah.edu.iq

Application of Response Surface Methodology

Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used for modeling and analyzing processes where a response of interest is influenced by several variables. mdpi.comjournalajocs.com This approach is highly effective for optimizing complex chemical reactions by identifying the ideal conditions to maximize product yield. researchgate.netuomustansiriyah.edu.iq

In the synthesis of a dichlorocyclopropyl phenol analog from eugenol (B1671780) (4-allyl-2-methoxyphenol), RSM using a central composite design (CCD) was successfully applied to optimize the cyclopropanation yield. researchgate.net This statistical tool helps in understanding the interactions between different variables and reduces the number of experiments needed compared to one-variable-at-a-time optimization. researchgate.net The table below shows the independent variables and their levels used in one such optimization study. researchgate.net

Table 1: Independent Variables for Central Composite Design in Cyclopropanation Optimization

| Independent Variable | Symbol | Level -1.68 | Level -1 | Level 0 | Level +1 | Level +1.68 |

|---|---|---|---|---|---|---|

| Reaction Time (h) | X₁ | 3 | 5.78 | 12.5 | 19.22 | 22 |

| Solvent/Material Ratio (mL/g) | X₂ | 2 | 2.85 | 5.5 | 8.15 | 9 |

| Temperature (°C) | X₃ | 25 | 29.77 | 42.5 | 55.23 | 60 |

This interactive table outlines the experimental range for variables optimized using Response Surface Methodology for the dichlorocyclopropanation of eugenol. researchgate.net

Influence of Reaction Parameters (e.g., Time, Solvent Ratio) on Yield

Several reaction parameters significantly affect the yield of dichlorocyclopropanation. Studies have investigated the impact of reaction time, solvent-to-material ratio, temperature, agitation speed, and catalyst concentration. researchgate.netresearchgate.net

Using RSM, it was demonstrated that both reaction time and the ratio of solvent to material have a significant effect on the yield of 4-((2,2-dichlorocyclopropyl)methyl)-2-methoxyphenol. researchgate.net The response surface plot generated from the model indicated that an optimal yield could be achieved at specific combinations of these parameters, with a predicted yield of over 43%. researchgate.net In kinetic studies of the dichlorocyclopropanation of styrene, a related starting material, the reaction rate was shown to increase with higher agitation speeds, which enhances the interfacial area between the aqueous and organic phases in a phase-transfer catalysis system. researchgate.net The concentration of the phase-transfer catalyst and the base (e.g., sodium hydroxide) also play crucial roles in the reaction kinetics. researchgate.net

Multi-step Synthetic Sequences Incorporating Dichlorocyclopropyl Formation

The synthesis of this compound is often accomplished through multi-step pathways that allow for the construction of the molecule from simpler, readily available starting materials. google.comgoogle.com

Friedel-Crafts Acylation Followed by Baeyer-Villiger Oxidation and Alcoholysis

A prominent synthetic route starts with (2,2-dichlorocyclopropyl)benzene, which is itself prepared from styrene. google.comgoogle.comguidechem.com This intermediate then undergoes a sequence of reactions to introduce the phenolic hydroxyl group at the desired position.

The key steps in this sequence are:

Friedel-Crafts Acylation : (2,2-Dichlorocyclopropyl)benzene is acylated using an acyl chloride (RCOCl, where R is an alkyl group like C₄-C₁₂) in the presence of a Lewis acid catalyst. google.comgoogle.com This electrophilic aromatic substitution predominantly occurs at the para position, yielding a 1-[4-(2,2-dichlorocyclopropyl)phenyl]ketone. google.compatsnap.com

Baeyer-Villiger Oxidation : The resulting ketone is then oxidized using an oxidant system, such as urea-hydrogen peroxide and maleic anhydride (B1165640) in acetic acid. google.compatsnap.com This reaction inserts an oxygen atom between the carbonyl carbon and the aromatic ring, converting the ketone into an ester (a phenyl alkanoate). google.comgoogle.com

Alcoholysis : The final step is the alcoholysis or hydrolysis of the ester under basic conditions, which cleaves the ester bond to yield the target compound, this compound. google.comgoogle.com This sequence provides a versatile method for preparing the desired phenol with high purity. google.com

Table 2: Synthetic Sequence via Friedel-Crafts Acylation and Baeyer-Villiger Oxidation

| Step | Reaction | Starting Material | Key Reagents | Product |

|---|---|---|---|---|

| 1 | Dichlorocyclopropanation | Styrene | Chloroform, NaOH, Phase-Transfer Catalyst | (2,2-Dichlorocyclopropyl)benzene |

| 2 | Friedel-Crafts Acylation | (2,2-Dichlorocyclopropyl)benzene | Acyl Chloride (e.g., Hexanoyl chloride), AlCl₃ | 1-[4-(2,2-Dichlorocyclopropyl)phenyl]-1-hexanone |

| 3 | Baeyer-Villiger Oxidation | 1-[4-(2,2-Dichlorocyclopropyl)phenyl]-1-hexanone | Urea Peroxide, Maleic Anhydride, Acetic Acid | 4-(2,2-Dichlorocyclopropyl)phenyl hexanoate |

| 4 | Alcoholysis/Hydrolysis | 4-(2,2-Dichlorocyclopropyl)phenyl hexanoate | Base (e.g., Sodium Carbonate), Methanol (B129727) | This compound |

This interactive table summarizes the multi-step synthesis of this compound. google.comgoogle.compatsnap.com

Integration with Various Starting Materials (e.g., Styrene Derivatives, Methoxy Styrene)

Styrene Derivatives : Styrene is a common and economical starting material. google.com It undergoes dichlorocyclopropanation with chloroform and sodium hydroxide to efficiently produce (2,2-dichlorocyclopropyl)benzene, a key intermediate for the Friedel-Crafts and Baeyer-Villiger pathway. google.comresearchgate.netguidechem.com Other styrene derivatives, such as eugenol (4-allyl-2-methoxyphenol), can also be directly cyclopropanated at the double bond of the allyl group. researchgate.net

Methoxy Styrene : An alternative route involves starting with 4-methoxy styrene. google.com This compound can be subjected to a dichlorocyclopropanation reaction to form 4-(2,2-dichlorocyclopropyl)anisole. The desired phenol is then obtained through the demethylation of the methoxy group, for instance, by using a reagent like boron tribromide. google.comprepchem.com This approach bypasses the Friedel-Crafts and Baeyer-Villiger steps, offering a different pathway to the target molecule.

Chemical Reactivity and Mechanistic Investigations Involving 4 2,2 Dichlorocyclopropyl Phenol

Transformations of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of 4-(2,2-dichlorocyclopropyl)phenol is a key site for chemical modifications, primarily through esterification and alkylation reactions.

Esterification Reactions with Acyl Chlorides and Acid Anhydrides

The esterification of phenols is a common transformation, though phenols are generally less reactive than alcohols. libretexts.orgissr.edu.kh Consequently, the reaction of this compound with carboxylic acids is often slow and inefficient for preparative purposes. chemguide.co.uk More reactive acylating agents, such as acyl chlorides and acid anhydrides, are therefore preferred.

When reacting with acyl chlorides like ethanoyl chloride, this compound forms the corresponding ester, phenyl ethanoate, and hydrogen chloride gas. libretexts.org The reaction can be sluggish, and to enhance the reaction rate, the phenol (B47542) is sometimes converted to its more nucleophilic phenoxide form by treatment with a base like sodium hydroxide (B78521). libretexts.orgchemguide.co.uk For instance, the reaction with benzoyl chloride, which is less reactive than ethanoyl chloride, is often carried out after converting the phenol to sodium phenoxide to achieve a reasonable reaction rate. chemguide.co.uk

Acid anhydrides also serve as effective acylating agents for this compound. The reaction with an acid anhydride (B1165640), such as ethanoic anhydride, is typically slower than with the corresponding acyl chloride and may require heating. chemguide.co.uk The products of this reaction are the phenyl ester and a carboxylic acid. chemguide.co.uk Similar to the reaction with acyl chlorides, converting the phenol to its phenoxide form can accelerate the reaction. chemguide.co.uk

A specific example includes the synthesis of 3-iodopropyl 2-(4-(2,2-dichlorocyclopropyl)phenoxy)-2-methylpropanoate, which involves an esterification step. rsc.org Another documented procedure involves the formation of an ester bond from S-(2-pyridyl) thioesters with phenols. rsc.org

Alkylation Reactions of the Phenolic Oxygen

Alkylation of the phenolic oxygen in this compound leads to the formation of ether derivatives. This can be achieved through various methods, including reactions with halogenated alkyl derivatives.

The synthesis of 2-[4-(2,2-dihalocyclopropyl)phenoxy]-alkanoic acids and their esters often involves the alkylation of 4-(2,2-dihalocyclopropyl)phenol with a halogenated alkyl derivative. For instance, this compound can be reacted with an alpha-brominated tertiary butyric ester in the presence of a base to yield the corresponding ether. google.com The reaction of this compound with α-bromoisobutyrate, catalyzed by potassium carbonate, is a key step in the synthesis of certain compounds. google.com The alkylation of phenols with alkyl halides can be catalyzed by various agents, including iron salts. researchgate.net

| Reactant | Reagent | Catalyst/Base | Product | Reference |

|---|---|---|---|---|

| This compound | Alpha-brominated tertiary butyric ester | Base | 2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-alkanoic acid ester | google.com |

| This compound | α-Bromoisobutyrate | K₂CO₃ | Corresponding ether | google.com |

The alkylation of phenols can proceed through different mechanistic pathways. A neutral-pathway mechanism can account for the initial formation of a phenolic ether. This mechanism involves a reaction between an olefin and a sulfonic acid catalyst to form an ester, which then leads to O-alkylation. acs.orgnih.gov This O-alkylation to form the phenolic ether is often the most energetically favorable path under neutral conditions. acs.org

A significant intramolecular rearrangement in alkylated phenols is the Claisen rearrangement. This acs.orgacs.org-sigmatropic rearrangement occurs when an allyl aryl ether is heated, typically to around 250°C, causing the allyl group to migrate to the ortho position of the phenol. organic-chemistry.orglibretexts.orglibretexts.org The reaction proceeds through a concerted, cyclic transition state. libretexts.orglibretexts.org This process initially forms a non-aromatic intermediate, which then tautomerizes to the aromatic o-allylphenol product. libretexts.orglibretexts.org If both ortho positions are blocked, the allyl group can undergo a subsequent Cope rearrangement to the para position. organic-chemistry.org The intramolecular nature of the Claisen rearrangement has been confirmed through crossover experiments. youtube.com

Reactions Involving the gem-Dichlorocyclopropyl Moiety

The gem-dichlorocyclopropyl group in this compound is also reactive. Reactions can involve substitution of the chlorine atoms or cleavage of the cyclopropane (B1198618) ring.

The interaction of halomethyl-gem-dichlorocyclopropanes with phenols in the presence of sodium hydroxide can lead to the substitution of both exocyclic and endocyclic chlorine atoms. lew.ro In some cases, the presence of a bromine atom in the cyclopropane ring can lead to ring cleavage, producing phenylpropargyl aldehyde acetals. lew.ro The alkylation of phenol with alkenyl gem-dichlorocyclopropane derivatives in the presence of BF3-etherate has been reported to yield a mixture of ortho- and para-isomers. rsc.org

Nucleophilic Attack on Dichlorocyclopropane Derivatives

The gem-dichlorocyclopropyl group is susceptible to nucleophilic attack, a reaction that can proceed through different mechanisms depending on the substrate and reaction conditions. In the case of aryl halides, nucleophilic aromatic substitution is a well-established reaction class. libretexts.org This type of reaction typically requires activation by strongly electron-withdrawing groups on the aromatic ring and proceeds via an addition-elimination mechanism involving a Meisenheimer complex intermediate. libretexts.orgwikipedia.org While the dichlorocyclopropyl group's electronic influence is complex, the phenolic hydroxyl group in this compound can be deprotonated to form a phenoxide, which can then participate in nucleophilic substitution reactions. vulcanchem.comevitachem.com

The reactivity of the dichlorocyclopropane moiety itself is also significant. The chlorine atoms can be displaced by nucleophiles, although this often requires forcing conditions. The nature of the nucleophile plays a crucial role in determining the reaction outcome. researchgate.net For instance, reactions with various nucleophiles can lead to either substitution at the cyclopropane ring or other transformations. researchgate.net

Table 1: Examples of Nucleophilic Reactions with Dichlorocyclopropane Derivatives

| Reactant | Nucleophile | Product(s) | Reaction Type |

| 1-chloro-2,4-dinitrobenzene | Dimethylamine | N,N-dimethyl-2,4-dinitroaniline | Nucleophilic Aromatic Substitution |

| 1,1-Dichloro-2-(chloromethyl)cyclopropane | Phenols, Alcohols, Thiophenol | 2-(Aryloxymethyl)-1,1-dichlorocyclopropanes, 1,1-bis(aryloxy)-2-methylenecyclopropanes | Nucleophilic Substitution |

| 1,1-Dichloro-2-(chloromethyl)cyclopropane | Piperidine, Sodium Cyanide | 1,1-dichloro-2-(piperidinomethyl)cyclopropane, 1,1-dichloro-2-(cyanomethyl)cyclopropane | Nucleophilic Substitution |

This table provides illustrative examples of nucleophilic reactions involving dichlorocyclopropane derivatives and related activated aryl halides.

Role of Cyclopropene (B1174273) Intermediates

A key feature in the reactivity of some gem-dichlorocyclopropanes is the formation of cyclopropene intermediates. researchgate.net These highly strained and reactive species are typically generated under basic conditions through the elimination of HCl. The cyclopropene can then be attacked by a nucleophile present in the reaction mixture. researchgate.net This pathway is often in competition with other reaction manifolds and its prevalence depends on the specific substrate and conditions.

The formation of cyclopropene intermediates is thought to be involved in the reactions of certain substituted gem-dichlorocyclopropanes with alcohols and phenols. researchgate.net The subsequent nucleophilic attack on the cyclopropene can lead to a variety of products.

Rearrangement Pathways to Vinyl Carbenes

Under certain conditions, the cyclopropene intermediates formed from gem-dichlorocyclopropanes can undergo rearrangement to form vinyl carbenes. researchgate.net This rearrangement represents another significant reaction pathway that competes with direct nucleophilic attack on the cyclopropene. The resulting vinyl carbenes are highly reactive species that can undergo various subsequent reactions, including insertion into O-H bonds of protic species like alcohols or water present in the reaction mixture. researchgate.net This can lead to the formation of 2-propenal derivatives as byproducts. researchgate.net The Fritsch–Buttenberg–Wiechell (FBW) rearrangement is a well-known transformation of alkylidene carbenes into alkynes, and similar rearrangements can occur in these systems. nih.gov

Observation of Cyclopropane Ring Cleaving under Specific Conditions

While the cyclopropane ring is generally stable, it can undergo cleavage under specific reaction conditions. researchgate.net The ring-opening of cyclopropanes can be initiated by various means, including electrophilic attack or through the intermediacy of carbocationic species. organic-chemistry.org In the context of reactions involving phenols and substituted gem-dichlorocyclopropanes, cyclopropane ring cleavage has been observed, particularly with more complex substrates. researchgate.net For example, the reaction of phenols with 2-bromo-2-phenyl-gem-dichlorocyclopropane has been shown to result in cleavage of the three-membered ring. researchgate.net The susceptibility of the cyclopropane ring to opening is influenced by the substituents on both the cyclopropane and the aromatic ring. researchgate.net

Spectroscopic and Chromatographic Characterization of 4 2,2 Dichlorocyclopropyl Phenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. researchgate.net It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. researchgate.net For 4-(2,2-Dichlorocyclopropyl)phenol, both proton (¹H) and carbon-13 (¹³C) NMR are crucial for a comprehensive structural analysis.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) provides information about the number of different types of protons and their neighboring environments. In the case of this compound, the spectrum would exhibit distinct signals corresponding to the aromatic protons, the phenolic hydroxyl proton, and the protons of the dichlorocyclopropyl group.

The aromatic region of the spectrum is expected to show a characteristic pattern for a 1,4-disubstituted benzene (B151609) ring. The protons on carbons 2 and 6 (ortho to the hydroxyl group) would be chemically equivalent, as would the protons on carbons 3 and 5 (meta to the hydroxyl group). This would result in two sets of doublets, a typical AA'BB' system.

The protons on the cyclopropyl (B3062369) ring would also give rise to specific signals. The proton on the carbon adjacent to the phenyl ring (C1-H) would appear as a multiplet due to coupling with the two non-equivalent protons on the adjacent cyclopropyl carbon (C3-H₂). These two geminal protons on C3 would appear as diastereotopic multiplets (doublet of doublets) due to their different spatial relationships with the substituents on the ring. The chemical shifts and coupling constants are key to confirming the cyclopropyl ring's stereochemistry.

A broad singlet corresponding to the phenolic hydroxyl proton (-OH) would also be present, and its chemical shift can vary depending on the solvent and concentration.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Aromatic H (ortho to -OH) | 6.8 - 7.2 | Doublet | ~8-9 Hz (ortho-coupling) |

| Aromatic H (meta to -OH) | 6.6 - 7.0 | Doublet | ~8-9 Hz (ortho-coupling) |

| Cyclopropyl H (methine) | 2.7 - 3.0 | Multiplet | |

| Cyclopropyl H (methylene) | 1.7 - 2.0 | Multiplet (dd) | |

| Phenolic OH | 4.5 - 8.0 | Broad Singlet |

This is a predictive table based on known values for similar structures like (2,2-Dichlorocyclopropyl)benzene (B1582628) and various phenols. Actual values may vary. chemicalbook.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) provides direct information about the carbon framework of a molecule. bhu.ac.in In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will produce a single peak. bhu.ac.in This allows for the identification of all the carbon environments in the molecule.

Due to the symmetry of the 1,4-disubstituted aromatic ring, four signals are expected for the six aromatic carbons. docbrown.info The carbon bearing the hydroxyl group (C1) and the carbon attached to the cyclopropyl group (C4) will each give a distinct signal. The two ortho-carbons (C2, C6) and the two meta-carbons (C3, C5) will be chemically equivalent and each pair will produce a single signal. docbrown.info

The cyclopropyl ring will show three distinct signals: one for the carbon attached to the phenyl ring (C-1'), one for the carbon bearing the two chlorine atoms (C-2'), and one for the methylene (B1212753) carbon (C-3'). The chemical shift of the dichlorinated carbon (C-2') is expected to be significantly downfield.

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C1 (C-OH) | 150 - 160 |

| C2, C6 (Aromatic CH) | 115 - 120 |

| C3, C5 (Aromatic CH) | 128 - 132 |

| C4 (C-Cyclopropyl) | 130 - 140 |

| C1' (Cyclopropyl CH) | 30 - 40 |

| C2' (Cyclopropyl CCl₂) | 60 - 70 |

| C3' (Cyclopropyl CH₂) | 20 - 30 |

This is a predictive table based on typical chemical shift ranges for phenolic and dichlorocyclopropyl moieties. numberanalytics.comyoutube.com

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. rsc.orgneu.edu.tr For this compound, the presence of two chlorine atoms is a key feature that gives a characteristic isotopic pattern in the mass spectrum.

Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). A molecule containing two chlorine atoms will therefore exhibit a distinctive cluster of peaks for the molecular ion (M⁺) and its fragments containing chlorine. The molecular ion region will show three peaks: the M⁺ peak (containing two ³⁵Cl atoms), the M+2 peak (containing one ³⁵Cl and one ³⁷Cl), and the M+4 peak (containing two ³⁷Cl atoms). The relative intensities of these peaks will be approximately 9:6:1.

The fragmentation of this compound under electron ionization (EI) would likely involve the loss of chlorine atoms, the cleavage of the cyclopropane (B1198618) ring, and fragmentation of the phenol (B47542) moiety. Common fragmentation pathways could include the loss of a chlorine radical (•Cl), followed by the loss of a second chlorine radical or HCl. Cleavage of the bond between the phenyl ring and the cyclopropyl group is also a probable fragmentation route.

| m/z Value | Possible Fragment | Significance |

| 202/204/206 | [C₉H₈Cl₂O]⁺ | Molecular ion (M⁺) peak cluster |

| 167/169 | [M - Cl]⁺ | Loss of one chlorine atom |

| 132 | [M - 2Cl]⁺ | Loss of two chlorine atoms |

| 115 | [C₉H₇]⁺ | Possible fragment after loss of Cl₂ and OH |

| 93 | [C₆H₅O]⁺ | Phenoxy cation |

This table presents plausible fragments based on the structure of this compound and general fragmentation patterns of related compounds. lew.rosavemyexams.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is particularly useful for analyzing compounds containing chromophores, which are functional groups that absorb light in this region.

Characterization of Phenolic Chromophores

The phenol group in this compound acts as a chromophore. Phenols typically exhibit two main absorption bands in the UV region. hnue.edu.vn These correspond to π → π* electronic transitions within the benzene ring. For phenol itself, these bands appear around 210 nm and 270 nm. The position and intensity of these bands are sensitive to the substituents on the aromatic ring. hnue.edu.vn

The presence of the dichlorocyclopropyl group at the para position is expected to cause a slight bathochromic shift (shift to longer wavelength) of these absorption maxima compared to unsubstituted phenol. The hydroxyl group is an activating group and its interaction with the π-system of the ring influences the energy of the electronic transitions. The exact λₘₐₓ values would need to be determined experimentally but are predicted to be in the ranges typical for substituted phenols.

| Transition | Expected λₘₐₓ (nm) | Solvent Effects |

| π → π* (Primary band) | ~220 - 230 | Relatively insensitive |

| π → π* (Secondary band) | ~275 - 285 | Can show shifts in polar vs. non-polar solvents |

This predictive table is based on the known UV-Vis characteristics of phenolic compounds. researchgate.netresearchgate.net

Monitoring of Reaction Progress via Spectroscopic Changes

UV-Vis spectroscopy is an effective method for monitoring the progress of chemical reactions involving changes in chromophores. spectroscopyonline.com Any reaction that modifies the phenolic group or the aromatic system of this compound will result in a change in its UV-Vis spectrum. thermofisher.com

For instance, a reaction involving the deprotonation of the phenolic hydroxyl group to form a phenoxide ion will cause a significant bathochromic shift and an increase in the intensity of the secondary absorption band. This is because the phenoxide ion is a more powerful electron-donating group, which lowers the energy of the π → π* transition. This spectral change can be used to monitor the progress of acid-base reactions or reactions where the phenoxide is an intermediate.

Similarly, reactions that alter the substitution pattern on the aromatic ring or modify the cyclopropyl group in a way that affects conjugation with the ring can also be followed by observing the changes in the UV-Vis spectrum over time. By monitoring the absorbance at a specific wavelength corresponding to a reactant or a product, the kinetics of the reaction can be determined. thermofisher.comredalyc.org

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Raman (FT-Raman) and Infrared (IR) spectroscopy, serves as a cornerstone for the structural elucidation of this compound. These non-destructive techniques probe the vibrational modes of a molecule, offering a unique "fingerprint" based on its atomic composition and bonding arrangement.

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Fingerprinting

FT-Raman spectroscopy is a valuable tool for obtaining a detailed molecular fingerprint of this compound. This technique is particularly sensitive to non-polar bonds and provides complementary information to IR spectroscopy. The Raman spectrum of a molecule is unique and can be used for identification and to discern subtle structural details.

A hypothetical FT-Raman spectrum of this compound would be expected to show a combination of peaks corresponding to the substituted benzene ring and the dichlorocyclopropyl moiety.

Expected FT-Raman Spectral Regions for this compound:

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |

| O-H Stretching | ~3200-3600 | Often a weak and broad band in Raman. |

| C-H Stretching (Aromatic) | ~3000-3100 | Multiple sharp peaks. |

| C-H Stretching (Cyclopropyl) | ~2900-3000 | |

| Aromatic Ring Stretching | ~1400-1600 | Strong and characteristic peaks. |

| C-O Stretching (Phenolic) | ~1200-1300 | |

| Cyclopropyl Ring Deformations | ~800-1200 | |

| C-Cl Stretching | ~600-800 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, IR spectroscopy provides clear evidence for the presence of the hydroxyl (-OH) group and the dichlorocyclopropyl structure.

The most prominent feature in the IR spectrum of a phenol is the broad absorption band corresponding to the O-H stretching vibration, which typically appears in the region of 3600 to 3100 cm⁻¹. wpmucdn.com This broadening is a result of intermolecular hydrogen bonding. docbrown.info The C-O stretching vibration of the phenol group gives rise to a strong absorption band between 1410 and 1140 cm⁻¹. docbrown.info

The aromatic nature of the compound is confirmed by the presence of C-H stretching vibrations above 3000 cm⁻¹ and aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region. docbrown.info The dichlorocyclopropyl group will have characteristic absorptions as well. The C-Cl stretching vibrations typically appear in the 800-600 cm⁻¹ range. The presence of the cyclopropyl ring itself can be identified by its characteristic C-H stretching vibrations around 3000-3100 cm⁻¹ and ring deformation bands.

Key IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Phenolic -OH | O-H Stretch | 3600 - 3100 | Strong, Broad |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Strong |

| Phenolic C-O | C-O Stretch | 1410 - 1140 | Strong |

| Dichlorocyclopropyl | C-Cl Stretch | 800 - 600 | Strong |

Chromatographic Analysis for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for separating this compound from reaction mixtures, assessing its purity, and quantifying its concentration. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed methods for these purposes.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of phenolic compounds. scirp.orgnih.govmdpi.com It is particularly well-suited for separating non-volatile and thermally sensitive compounds like this compound.

For the analysis of phenols, reversed-phase HPLC (RP-HPLC) is the most common mode. mdpi.com In this setup, a non-polar stationary phase, such as C18-bonded silica, is used with a more polar mobile phase, typically a mixture of water with an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govmdpi.com Detection is often performed using a UV-Vis detector, as the aromatic ring of the phenol absorbs UV light. nih.gov The retention time of the compound is a key parameter for its identification.

A typical HPLC method for this compound would involve:

Column: A C18 or a biphenyl (B1667301) column for enhanced separation of phenolic compounds. nih.gov

Mobile Phase: A gradient of water (often with a small amount of acid like acetic acid to improve peak shape) and acetonitrile or methanol. nih.govnih.gov

Detection: UV detection at a wavelength around 280 nm, where phenols exhibit strong absorbance. nih.gov

The purity of a sample of this compound can be determined by the presence of a single, sharp peak in the chromatogram. Impurities would appear as additional peaks at different retention times. HPLC is also invaluable for monitoring the progress of a chemical reaction by analyzing aliquots of the reaction mixture over time to determine the consumption of reactants and the formation of the desired product.

Typical HPLC Parameters for Phenolic Compound Analysis:

| Parameter | Condition |

| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Acetic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | A time-programmed linear gradient from a high percentage of A to a high percentage of B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Quantitative Analysis

Gas chromatography (GC) is another powerful technique for the analysis of phenolic compounds, offering high resolution and sensitivity. epa.govchula.ac.th For volatile and thermally stable compounds, GC is often the method of choice. While phenols can be analyzed directly, their polarity can lead to poor peak shape and column adsorption. To overcome this, derivatization is often employed to convert the polar -OH group into a less polar ether or ester, improving chromatographic performance. epa.govgnest.org

For the quantitative analysis of this compound, a flame ionization detector (FID) or a mass spectrometer (MS) can be used. GC-MS provides both quantitative data and structural information, making it a particularly powerful tool for identification. nih.gov

A typical GC method for the analysis of a derivatized phenol would involve:

Derivatization: Reaction with an agent like diazomethane (B1218177) or a silylating reagent to convert the phenol to a more volatile derivative. epa.gov

Column: A capillary column with a non-polar or medium-polarity stationary phase, such as a DB-5 or DB-1701. epa.gov

Carrier Gas: Helium or hydrogen. gnest.org

Temperature Program: A programmed temperature ramp to ensure the separation of compounds with different boiling points.

Detector: FID for general quantification or MS for identification and quantification.

Quantitative analysis is achieved by creating a calibration curve using standards of known concentration and comparing the peak area of the analyte in the sample to this curve. The use of an internal standard is recommended to improve the accuracy and precision of the quantification. nih.gov

Typical GC Parameters for Phenolic Compound Analysis:

| Parameter | Condition |

| Column | Capillary column (e.g., DB-5), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow rate |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial temperature of 100 °C, ramped to 280 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C |

Retrosynthetic Analysis Pertaining to 4 2,2 Dichlorocyclopropyl Phenol

Functional Group Interconversions (FGIs) and Functional Group Removals (FGRs)

In the synthesis of 4-(2,2-dichlorocyclopropyl)phenol derivatives, FGIs can be strategically employed. For instance, the phenolic hydroxyl group can be protected during the cyclopropanation step to prevent unwanted side reactions. A common protecting group for phenols is an acetyl group. cymitquimica.com

The retrosynthesis can be modified to include this FGI step:

Table 3: Retrosynthesis Incorporating FGI

| Target Molecule | Retrosynthetic Step | Intermediate |

| This compound | FGI (Deprotection) | 4-(2,2-Dichlorocyclopropyl)phenyl acetate (B1210297) |

| 4-(2,2-Dichlorocyclopropyl)phenyl acetate | C-C Disconnection | 4-Vinylphenyl acetate |

In the forward synthesis, 4-vinylphenol (B1222589) would first be acetylated to 4-vinylphenyl acetate. This is then followed by the dichlorocyclopropanation reaction. Finally, the acetyl group is removed by hydrolysis to yield the target molecule, this compound. google.com This protection-deprotection sequence is a common tactic to manage reactive functional groups during a synthesis.

Retrosynthetic Pathways Leading to this compound

Based on the principles of disconnection and FGI, a complete retrosynthetic pathway for this compound can be outlined.

A top-down approach in chemical synthesis generally refers to the modification of a readily available, more complex starting material to arrive at the target molecule. rsc.org In the context of this compound, a practical top-down strategy would start from a substituted phenol (B47542) that already contains a suitable functional group for conversion into the dichlorocyclopropyl moiety.

A plausible retrosynthetic pathway is as follows:

Target Molecule: this compound

Disconnection 1 (C-C bond of cyclopropane): This leads back to a precursor alkene, which is 4-vinylphenol. This step is the reverse of a dichlorocyclopropanation reaction.

FGI (from vinyl to acetyl): It can be challenging to obtain 4-vinylphenol directly. A more accessible precursor is 4-hydroxyacetophenone. The vinyl group can be formed from the acetyl group via a two-step sequence: reduction of the ketone to an alcohol, followed by dehydration.

Starting Material: 4-Hydroxyacetophenone is a commercially available and relatively inexpensive starting material.

This top-down approach provides a logical and practical route to the target molecule.

Table 4: Summary of Retrosynthetic Pathway

| Step | Transformation (Retrosynthetic Direction) | Precursor |

| 1 | Dichlorocyclopropanation | 4-Vinylphenol |

| 2 | Dehydration of alcohol | 1-(4-Hydroxyphenyl)ethanol |

| 3 | Reduction of ketone | 4-Hydroxyacetophenone |

This analysis provides a clear roadmap for the laboratory synthesis of this compound.

Design of Convergent and Linear Synthetic Schemes

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler precursors. lkouniv.ac.inias.ac.in For this compound, the key structural features are the phenol group and the gem-dichlorocyclopropane ring attached at the para position.

The most logical disconnections involve the formation of the cyclopropane (B1198618) ring and the management of the reactive phenol group. The gem-dichlorocyclopropane ring is typically formed via the addition of dichlorocarbene (B158193) (:CCl₂) to an alkene. wikipedia.org This suggests that a key precursor could be 4-vinylphenol or a related styrene (B11656) derivative. The phenolic hydroxyl group is acidic and can interfere with many reactions, so it often requires protection as a less reactive functional group, such as an ester or an ether, during the synthesis. youtube.com

Linear Synthetic Scheme

A plausible linear synthesis for this compound can be designed starting from 4-vinylphenol. This approach involves protecting the phenol, performing the cyclopropanation, and then deprotecting to yield the final product.

Scheme 1: Proposed Linear Synthesis of this compound

Step 1: Protection of Phenol The synthesis begins with the protection of the hydroxyl group of 4-vinylphenol as an acetate ester to prevent side reactions. This creates 4-vinylphenyl acetate.

Step 2: Dichlorocyclopropanation The key step is the addition of dichlorocarbene to the vinyl group of 4-vinylphenyl acetate. Dichlorocarbene is a reactive intermediate that can be generated in situ from chloroform (B151607) (CHCl₃) and a strong base like sodium hydroxide (B78521) (NaOH), often using a phase-transfer catalyst to facilitate the reaction between the aqueous base and the organic substrate. wikipedia.org This [1+2] cycloaddition reaction forms the desired 4-(2,2-dichlorocyclopropyl)phenyl acetate. wikipedia.org A patent describes a similar transformation, yielding the acetylated product with a purity of 97.5% as determined by HPLC. google.com

Step 3: Deprotection The final step is the hydrolysis of the acetate ester to regenerate the free phenol. This is typically achieved under basic conditions, for example, by treatment with sodium hydroxide, followed by acidic workup to protonate the phenoxide ion.

The table below summarizes the steps in the proposed linear synthesis.

Interactive Data Table: Linear Synthesis of this compound

| Step | Reaction | Starting Material | Key Reagents | Intermediate/Product | Reported Yield/Purity | Reference |

| 1 | Acetylation (Protection) | 4-Vinylphenol | Acetic anhydride (B1165640), Pyridine | 4-Vinylphenyl acetate | High | General Knowledge |

| 2 | Dichlorocyclopropanation | 4-Vinylphenyl acetate | Chloroform (CHCl₃), Sodium Hydroxide (NaOH), Phase-Transfer Catalyst | 4-(2,2-Dichlorocyclopropyl)phenyl acetate | 82.2% (for a related reaction) | google.com |

| 3 | Hydrolysis (Deprotection) | 4-(2,2-Dichlorocyclopropyl)phenyl acetate | Sodium Hydroxide (NaOH), then HCl (aq) | This compound | High | google.com |

Convergent Synthetic Scheme

A convergent synthesis aims to build complex fragments separately before combining them. For this compound, a convergent approach would involve preparing a dichlorocyclopropyl-containing fragment and a phenyl-containing fragment independently. However, given the high efficiency of direct dichlorocyclopropanation on a styrene derivative, a truly convergent synthesis where the pre-formed cyclopropane ring is attached to the phenyl ring is less common.

A more practical interpretation of a convergent strategy in this context involves the parallel synthesis of a key intermediate. For instance, one branch could focus on the synthesis of a substituted styrene precursor while another prepares a specific reagent. The "convergence" point is the reaction that joins these efforts.

A highly efficient and common method that can be considered a form of convergent synthesis is the Reimer-Tiemann reaction, where a phenol is directly converted to an ortho-hydroxybenzaldehyde using chloroform in a basic solution. wikipedia.org While this typically results in ortho-formylation, modifications can lead to the formation of dichlorocyclopropanated products under specific conditions, effectively converging the phenol, chloroform, and base in a single transformative step.

However, for the target molecule, a more controlled convergent approach would be the reaction between a protected 4-halophenol and a vinylating agent, followed by cyclopropanation.

Scheme 2: Proposed Convergent Synthesis of this compound

Fragment A Synthesis: Preparation of a protected 4-bromophenol, such as 1-bromo-4-(methoxymethoxy)benzene, from 4-bromophenol.

Fragment B Synthesis: Preparation of a vinylating agent, such as vinyltributylstannane.

Convergent Step (Stille Coupling): The two fragments are coupled using a palladium catalyst to form 4-(methoxymethoxy)styrene.

Final Steps: The resulting styrene derivative is then subjected to dichlorocyclopropanation followed by deprotection of the MOM ether to yield the target molecule.

The table below outlines the steps for this convergent approach.

Interactive Data Table: Convergent Synthesis of this compound

| Step | Reaction | Starting Material | Key Reagents | Intermediate/Product | Reference |

| Fragment A | MOM Protection | 4-Bromophenol | Chloromethyl methyl ether (MOM-Cl), Base | 1-Bromo-4-(methoxymethoxy)benzene | General Knowledge |

| Fragment B | Stannylation | Acetylene | Tributyltin hydride | Vinyltributylstannane | General Knowledge |

| Convergence | Stille Coupling | Fragment A + Fragment B | Pd(PPh₃)₄ | 4-(Methoxymethoxy)styrene | General Knowledge |

| Step 4 | Dichlorocyclopropanation | 4-(Methoxymethoxy)styrene | CHCl₃, NaOH | 1-(2,2-Dichlorocyclopropyl)-4-(methoxymethoxy)benzene | wikipedia.org |

| Step 5 | Deprotection | 1-(2,2-Dichlorocyclopropyl)-4-(methoxymethoxy)benzene | Acid (e.g., HCl) | This compound | General Knowledge |

This convergent route, while potentially longer in total steps, offers flexibility and can be advantageous if the starting fragments are readily available or need to be synthesized with high purity. The linear approach, however, is often more direct and atom-economical for this specific target molecule.

Applications of 4 2,2 Dichlorocyclopropyl Phenol in Advanced Chemical Synthesis

Utilization as a Crucial Building Block in Organic Synthesis

In organic synthesis, "building blocks" are relatively simple molecules that serve as the foundational units for constructing more complex molecular architectures. sigmaaldrich.com 4-(2,2-Dichlorocyclopropyl)phenol fits this description perfectly, functioning as a key intermediate in the synthesis of a variety of fine chemicals, including medicines, pesticides, and polymer monomers. lookchem.comlookchem.com Its utility stems from the ability of its distinct functional groups—the phenol (B47542) and the dichlorocyclopropyl moiety—to participate in a wide range of chemical transformations.

The phenolic hydroxyl group provides a reactive site for numerous reactions, such as etherification and esterification, allowing for the attachment of various side chains and the construction of larger molecules. researchgate.net The dichlorocyclopropyl group, a type of donor-acceptor cyclopropane (B1198618), also imparts specific steric and electronic properties to the molecule, influencing its reactivity and the characteristics of the final products. nih.gov This dual functionality makes it a sought-after component for creating complex chemical entities, serving as a starting point for multi-step synthetic sequences. thieme.de Chloroarenes, the class of compounds to which it belongs, are recognized as important intermediates in manufacturing a wide array of bulk and fine aromatic chemicals. researchgate.net

Role in the Synthesis of Complex Pharmaceutical Intermediates

The structural framework of this compound is particularly relevant in medicinal chemistry, where it serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). lookchem.com Pharmaceutical intermediates are compounds that represent a stage in the synthesis of an API. The specific combination of the aromatic phenol and the cyclopropyl (B3062369) ring in this compound is a desirable feature for developing certain classes of therapeutic agents.

The most prominent application of this compound is its role as a direct precursor in the synthesis of Ciprofibrate. chemicalbook.compharmaffiliates.com Ciprofibrate, a lipid-lowering agent belonging to the fibrate class, is chemically known as 2-[p-(2,2-dichlorocyclopropyl) phenoxy]-2-methylpropanoic acid. nih.gov The synthesis of Ciprofibrate directly utilizes the phenolic structure of this compound.

Several patented synthetic routes illustrate this crucial transformation. One common method involves the alkylation of this compound with an alkyl 2-bromo-2-methylpropanoate (B8525525) in the presence of a base like potassium carbonate. google.comgoogle.comgoogle.com Another approach begins with the acetic acid ester of the phenol, acetic acid-4-(2,2-dichlorocyclopropyl) phenyl ester. This ester undergoes an alcoholysis reaction, typically with methanol (B129727) and a base, to yield this compound. google.com The resulting phenol is then subjected to an alkylation reaction with a compound like isobutyl ethyl bromide, followed by hydrolysis, to produce the final Ciprofibrate molecule. google.com

The following interactive table outlines a generalized synthetic pathway for Ciprofibrate starting from a derivative of this compound, highlighting its central role.

| Step | Starting Material | Reaction Type | Key Reagents | Product | Reference |

|---|---|---|---|---|---|

| 1 | Acetic acid-4-(2,2-dichlorocyclopropyl) phenyl ester | Alcoholysis | Methanol, Base (e.g., Potassium Carbonate) | This compound | google.com |

| 2 | This compound | Alkylation (Etherification) | Alkyl 2-bromo-2-methylpropanoate | 2-[4-(2,2-Dichlorocyclopropyl) phenoxy]-2-methylpropanoic acid ester | google.comgoogle.com |

| 3 | 2-[4-(2,2-Dichlorocyclopropyl) phenoxy]-2-methylpropanoic acid ester | Hydrolysis | Base (e.g., Sodium Hydroxide), then Acid | Ciprofibrate | google.comgoogle.com |

Derivatization for Diverse Chemical Scaffolds

Derivatization is the process of chemically modifying a compound to produce a new compound with different properties. This compound is an excellent substrate for derivatization, allowing chemists to create a wide array of chemical scaffolds. A chemical scaffold is the core structure of a molecule to which various functional groups can be attached.

The primary site for derivatization is the hydroxyl group of the phenol. libretexts.org This group can be readily converted into an ester, such as this compound 1-acetate, which itself is a stable intermediate. lookchem.comlookchem.com It can also be converted into an ether, as demonstrated in the synthesis of Ciprofibrate. google.comgoogle.com These transformations are fundamental in organic chemistry and allow for the systematic modification of the parent molecule. scirp.org By attaching different chemical moieties to the phenolic oxygen, a library of compounds with diverse physical, chemical, and biological properties can be generated for screening in various applications, from materials science to drug discovery.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。